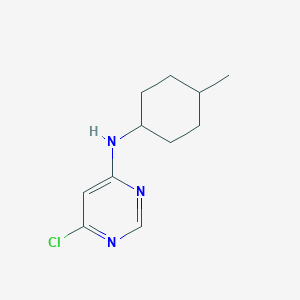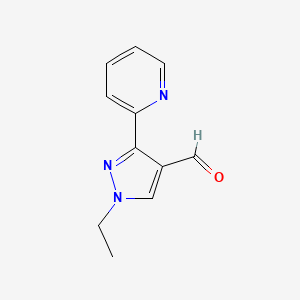
5-溴-3-吲哚磷酸对甲苯胺盐
描述
5-Bromo-3-indolyl phosphate p-toluidine salt is an important compound extensively used in the biomedical sector . It plays a crucial role as a substrate for alkaline phosphatase, facilitating the accurate identification of phosphatase activities and enzyme-labeled antibodies, thereby enabling precise detection .
Molecular Structure Analysis
The molecular formula of 5-Bromo-3-indolyl phosphate p-toluidine salt is C8H6BrClNO4P·C7H9N . It has a molecular weight of 433.62 .Chemical Reactions Analysis
5-Bromo-3-indolyl phosphate p-toluidine salt serves as a substrate for the enzyme alkaline phosphatase . The reaction product has a blue color and is insoluble in water . The blue color can be visually detected .Physical And Chemical Properties Analysis
5-Bromo-3-indolyl phosphate p-toluidine salt is a solid at 20 degrees Celsius . It is soluble in DMF at 20 mg/mL but insoluble in water . It should be stored under inert gas at a temperature below 0°C .科学研究应用
印迹技术
5-溴-3-吲哚磷酸对甲苯胺盐广泛应用于印迹技术,例如Northern、Southern 和 Western 印迹。 它作为碱性磷酸酶的底物,与NBT(硝基蓝四唑鎓)结合后形成有色沉淀,表明靶分子存在 .
原位杂交
原位杂交技术利用该化合物检测组织切片或细胞制备物中的特定 DNA 或 RNA 序列。 该化合物作为碱性磷酸酶偶联探针的显色底物 .
免疫组织化学
免疫组织化学利用 5-溴-3-吲哚磷酸对甲苯胺盐来可视化抗原-抗体相互作用。 该化合物与碱性磷酸酶标记的抗体反应,导致颜色变化,从而标记组织内抗原的位置 .
酶活性检测
该化合物在生物医学研究中检测磷酸酶活性和酶标记抗体方面至关重要。 它允许对这些酶进行精确的检测和识别,这对于各种诊断应用至关重要 .
分子量测定
5-溴-3-吲哚磷酸对甲苯胺盐的分子量为433.62 g/mol,这在制备储备液和计算实验方案的浓度时很重要 .
溶解度性质
作用机制
Target of Action
The primary target of the compound 5-Bromo-3-indolyl phosphate p-toluidine salt is the enzyme known as alkaline phosphatase . Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids .
Mode of Action
5-Bromo-3-indolyl phosphate p-toluidine salt interacts with its target, alkaline phosphatase, through a process known as enzymatic dephosphorylation . This process involves the removal of a phosphate group from the compound by the enzyme. The compound is then converted to indoxyl, which subsequently tautomerizes to a ketone . In basic pH values, this ketone dimerizes, releasing H+ ions .
Biochemical Pathways
The interaction of 5-Bromo-3-indolyl phosphate p-toluidine salt with alkaline phosphatase affects the biochemical pathway of phosphate metabolism. The dephosphorylation process leads to the production of indoxyl, which can further undergo processes to form various compounds, impacting multiple downstream effects .
Pharmacokinetics
It is known that the compound is soluble in dimethylformamide , which may influence its bioavailability.
Result of Action
The action of 5-Bromo-3-indolyl phosphate p-toluidine salt results in the production of an insoluble product that is easily observable due to its purple color . This is particularly useful in various applications, including Northern, Southern, and Western blotting, in situ hybridization, and immunohistochemistry .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-indolyl phosphate p-toluidine salt can be influenced by environmental factors. For instance, the compound is sensitive to light and moisture, and it is recommended to be stored at -20°C . Furthermore, the compound’s solubility in dimethylformamide suggests that the presence of this solvent in the environment could impact the compound’s action .
安全和危害
5-Bromo-3-indolyl phosphate p-toluidine salt may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . It is toxic if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective gloves and clothing, and ensuring adequate ventilation .
属性
IUPAC Name |
(5-bromo-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrNO4P.C7H9N/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKYSMVJOACNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=CC2=C(C=C1Br)C(=CN2)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BIP contribute to the detection of alkaline phosphatase (ALP) in chemiluminescent assays?
A1: BIP acts as a substrate for ALP. When ALP hydrolyzes BIP, it generates hydrogen peroxide (H2O2) []. This H2O2 can then be detected through a chemiluminescent reaction, typically involving a reagent like Isoluminol and microperoxidase (m-POD). The intensity of the chemiluminescence signal is directly proportional to the amount of ALP present in the sample [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)
![6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488491.png)

![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)

![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)


amine](/img/structure/B1488507.png)
![[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1488508.png)
![1-[(Cyclopropylamino)methyl]cyclopentan-1-amine](/img/structure/B1488509.png)
![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)

